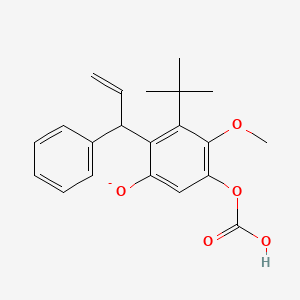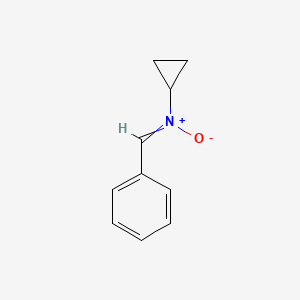
N-Cyclopropylbenzenemethanimine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclopropylbenzenemethanimine N-oxide is a chemical compound that belongs to the class of N-oxides N-oxides are characterized by the presence of a nitrogen-oxygen coordinate covalent bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropylbenzenemethanimine N-oxide typically involves the oxidation of the corresponding amine. One common method is the use of hydrogen peroxide in the presence of a base, which facilitates the formation of the N-oxide. The reaction conditions often include mild temperatures and the use of solvents such as methanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using packed-bed microreactors. These methods are advantageous due to their efficiency, safety, and scalability. Catalysts such as titanium silicalite (TS-1) are often employed to enhance the reaction rate and yield .
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclopropylbenzenemethanimine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the corresponding amine.
Substitution: The N-oxide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium percarbonate, and urea-hydrogen peroxide adduct are commonly used oxidizing agents.
Reduction: Catalysts such as carbon-supported dioxo-molybdenum are used for the chemoselective reduction of N-oxides.
Substitution: Various nucleophiles can be employed under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include hydroxylamines, substituted amines, and more complex N-oxide derivatives .
Wissenschaftliche Forschungsanwendungen
N-Cyclopropylbenzenemethanimine N-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of N-Cyclopropylbenzenemethanimine N-oxide involves its ability to act as an oxidizing agent. The N-oxide group can participate in redox reactions, leading to the formation of reactive intermediates that interact with various molecular targets. These interactions can result in the modulation of biological pathways and the inhibition of specific enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methylbenzenemethanimine N-oxide
- N-Ethylbenzenemethanimine N-oxide
- N-Propylbenzenemethanimine N-oxide
Uniqueness
N-Cyclopropylbenzenemethanimine N-oxide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and electronic distribution on chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
643008-05-3 |
|---|---|
Molekularformel |
C10H11NO |
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
N-cyclopropyl-1-phenylmethanimine oxide |
InChI |
InChI=1S/C10H11NO/c12-11(10-6-7-10)8-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2 |
InChI-Schlüssel |
CHFHBNJAONXPPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1[N+](=CC2=CC=CC=C2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methoxy-6-[(4-methoxyphenyl)sulfanyl]-2-methyl-1,3-benzothiazole-4,7-dione](/img/structure/B12601403.png)
![([1,1'-Biphenyl]-2,2'-diyl)bis[(piperazin-1-yl)methanone]](/img/structure/B12601413.png)
![N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12601421.png)
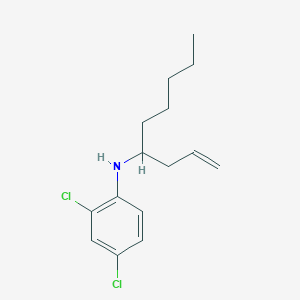
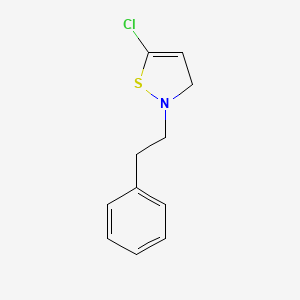
![N,N'-Bis[4-(4-nitroanilino)phenyl]-p-phenylenediamine](/img/structure/B12601435.png)
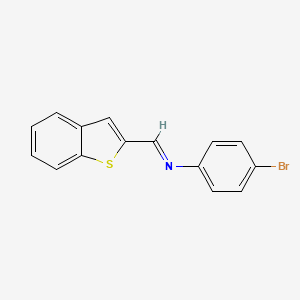
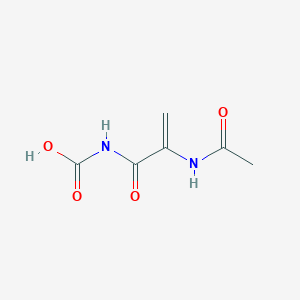
![2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-benzimidazole](/img/structure/B12601463.png)
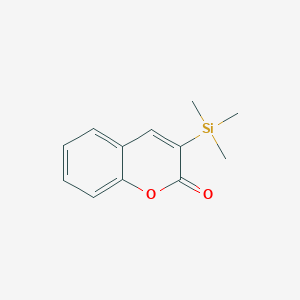
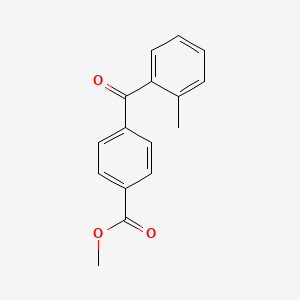
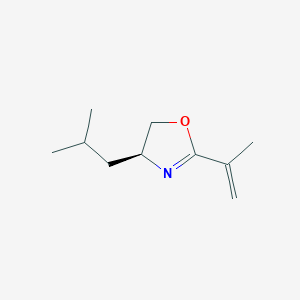
![(6S)-6-[2-(4-Nitrophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one](/img/structure/B12601492.png)
